molecular formula C8H6ClNO4 B8535327 6-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 899821-27-3

6-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No.: B8535327
CAS No.: 899821-27-3
M. Wt: 215.59 g/mol
InChI Key: VMZHBAGNUZAWTI-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-nitrobenzoic acid (CAS 857005-85-7 or 1376760-10-9) is a benzoic acid derivative with a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 3.

Properties

CAS No.

899821-27-3

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

6-chloro-2-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

VMZHBAGNUZAWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitution Patterns

The following table summarizes key structural differences among analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
6-Chloro-2-methyl-3-nitrobenzoic acid 6-Cl, 2-CH₃, 3-NO₂ C₈H₆ClNO₄ 215.59 (calculated) 857005-85-7
2-Chloro-6-nitrobenzoic acid 2-Cl, 6-NO₂ C₇H₄ClNO₄ 201.56 5344-49-0
5-Chloro-2-nitrobenzoic acid 5-Cl, 2-NO₂ C₇H₄ClNO₄ 201.56 Not provided
4-Chloro-3-nitrobenzoic acid 4-Cl, 3-NO₂ C₇H₄ClNO₄ 201.56 Not provided
2-Methoxy-3,6-dichlorobenzoic acid 2-OCH₃, 3-Cl, 6-Cl C₈H₆Cl₂O₃ 221.04 1918-00-9

Key Observations :

  • The methyl group in the target compound increases its molecular weight compared to non-methylated analogs (e.g., 2-Chloro-6-nitrobenzoic acid).
  • Substituent positions significantly alter electronic effects: Nitro groups at position 3 (meta to -COOH) vs. position 6 (para in 2-Chloro-6-nitrobenzoic acid) influence acidity and reactivity.

Electronic and Acidity Effects

  • Nitro Group Influence : The nitro group is a strong electron-withdrawing group (EWG), enhancing the acidity of the -COOH group. In the target compound, the nitro at position 3 (meta to -COOH) exerts a moderate electron-withdrawing effect, whereas in 2-Chloro-6-nitrobenzoic acid, the nitro at position 6 (para to -COOH) may result in stronger acidity due to resonance effects .

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